Ethyl 2-methyl-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate
Description
Historical Context and Development of Indazole Chemistry
Indazole chemistry traces its origins to 1883, when Emil Fischer first synthesized indazole via thermal decomposition of ortho-hydrazine cinnamic acid. Early research focused on tautomerism (1H- and 2H-indazole forms) and basic reactivity. The mid-20th century saw accelerated interest due to discoveries of natural indazole alkaloids like nigellicine in Nigella sativa, which spurred synthetic efforts.
A pivotal advancement occurred in 2018 with the development of continuous processing methods for indazole-containing pharmaceuticals, such as merestinib, highlighting improved manufacturability over traditional batch processes. Ethyl 2-methyl-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate emerged as a key intermediate in these modern synthetic routes, reflecting evolutionary strides in indazole functionalization.
Significance in Heterocyclic and Medicinal Chemistry
Indazoles occupy a privileged position in medicinal chemistry due to their:
- Structural versatility : Ability to accommodate diverse substituents at N1, C3, and C7 positions.
- Bioisosteric properties : Serve as analogs for indole and benzimidazole in drug design.
- Broad pharmacological activity : Including kinase inhibition (e.g., pazopanib), anti-inflammatory effects (e.g., benzydamine), and anticancer applications (e.g., niraparib).
The specific compound this compound exemplifies these traits through its:
- Ester group at N1, enabling prodrug strategies
- Methyl and keto substituents at C2/C3, modulating electronic properties for targeted reactivity.
Table 1 : Pharmacologically Active Indazole Derivatives
| Compound | Target | Application | Source |
|---|---|---|---|
| Pazopanib | Tyrosine kinases | Renal cell carcinoma | |
| Niraparib | PARP enzymes | Ovarian cancer | |
| Benzydamine | NSAID pathway | Oral inflammation |
Position within Contemporary Indazole Research
Recent advances focus on:
- Catalytic methods : Transition-metal-catalyzed C–H functionalization for regioselective indazole synthesis.
- Green chemistry : Solvent-free mechanochemical approaches to reduce waste.
- Kinase inhibitor development : Optimization of indazole-based ATP-competitive binders.
This compound plays critical roles in these areas as:
Classification and Nomenclature Systems
The compound’s IUPAC name derives from hierarchical substitution patterns:
Table 2 : Nomenclature Breakdown
| Component | Position | Functionality |
|---|---|---|
| 1H-Indazole core | - | Bicyclic aromatic system |
| Ethyl carboxylate | N1 | Ester group (-COOCH~2~CH~3~) |
| Methyl substituent | C2 | -CH~3~ group |
| Keto group | C3 | Oxo (=O) moiety |
| Dihydro modification | C2/C3 | Partial saturation |
Alternative naming conventions include:
The systematic numbering ensures unambiguous identification, critical for patent applications and regulatory filings.
Properties
IUPAC Name |
ethyl 2-methyl-3-oxoindazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-3-16-11(15)13-9-7-5-4-6-8(9)10(14)12(13)2/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBCBZVIBDBDFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1C2=CC=CC=C2C(=O)N1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70701254 | |
| Record name | Ethyl 2-methyl-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70701254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1848-42-6 | |
| Record name | Ethyl 2,3-dihydro-2-methyl-3-oxo-1H-indazole-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1848-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-methyl-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70701254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-methyl-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes in the presence of an acid catalyst . The reaction conditions often include refluxing in acetic acid or hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, starting from readily available raw materials. The steps include the formation of the indazole core, followed by esterification to introduce the ethyl carboxylate group. The process requires precise control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
Ethyl 2-methyl-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of Ethyl 2-methyl-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural similarities with the target molecule, differing in ring systems, substituent positions, or functional groups:
Table 1: Key Structural Features of Analogous Compounds
| Compound Name | CAS Number | Core Ring | Substituents | Molecular Formula | Molecular Weight |
|---|---|---|---|---|---|
| Ethyl 2-methyl-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate | 88398-78-1 | Indazole | 2-Me, 1-COOEt, 3-O | C₁₁H₁₂N₂O₃ | 220.23 |
| Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate | 6451-85-0 | Indazole | 1-COOEt, 3-O (no 2-Me) | C₁₀H₁₀N₂O₃ | 206.20 |
| Ethyl 5-nitro-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate | Discontinued | Indazole | 5-NO₂, 1-COOEt, 3-O | C₁₀H₉N₃O₅ | 251.20 |
| Ethyl 2-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate | 88398-78-1 | Pyrazole (5-membered) | 2-Me, 4-COOEt, 3-O | C₇H₁₀N₂O₃ | 170.17 |
| Ethyl 2-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate | 1823900-71-5 | Pyridazine (6-membered) | 2-Me, 4-COOEt, 3-O | C₈H₁₀N₂O₃ | 182.18 |
Key Observations :
- Substituent Effects :
- The 2-methyl group in the target compound increases steric hindrance, which may reduce intermolecular hydrogen bonding compared to the unmethylated analog (CAS 6451-85-0) .
- The 5-nitro substituent (CAS discontinued) introduces strong electron-withdrawing effects, likely enhancing reactivity but possibly reducing metabolic stability in drug candidates .
- Pyrazole and pyridazine analogs lack the fused benzene ring, resulting in smaller molecular footprints and altered solubility profiles .
Physicochemical and Commercial Properties
Table 2: Comparative Physicochemical and Commercial Data
Key Observations :
Hydrogen Bonding and Crystallographic Insights
- The 3-oxo group and ester carbonyl in all analogs participate in hydrogen bonding, influencing crystal packing and solubility. For example, the Cambridge Structural Database (CSD) reveals that indazole derivatives often form dimeric hydrogen-bonded motifs, whereas pyridazine analogs adopt linear chains .
- The 2-methyl group in the target compound may disrupt extended hydrogen-bonding networks, reducing crystallinity compared to unmethylated indazoles .
Biological Activity
Ethyl 2-methyl-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate (CAS No. 1848-42-6) is a synthetic compound belonging to the indazole family, which has garnered attention for its potential biological activities. This article explores its biological properties, synthesis methods, and relevant research findings.
- Molecular Formula: C₁₁H₁₂N₂O₃
- Molecular Weight: 220.225 g/mol
- IUPAC Name: Ethyl 2-methyl-3-oxoindazole-1-carboxylate
Synthesis Methods
The compound is typically synthesized using the Fischer indole synthesis method, where hydrazine derivatives react with ketones or aldehydes in the presence of an acid catalyst. This process can be optimized for yield and purity through controlled reaction conditions .
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, it has been shown to inhibit cell proliferation in various human tumor cell lines with GI50 values in the nanomolar to micromolar range . The mechanism of action involves binding to specific molecular targets, leading to apoptosis in cancer cells.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that it displays inhibitory effects against a range of bacterial strains. For example, in vitro tests demonstrated an IC50 value of 31.4 μg/mL against certain pathogens, suggesting potential as an antimicrobial agent .
Anti-inflammatory Effects
This compound has shown promise as an anti-inflammatory agent. In a comparative study with standard drugs like diclofenac, it exhibited comparable efficacy with IC50 values indicating significant inhibition of COX enzymes . The anti-inflammatory activity was attributed to its ability to modulate inflammatory pathways.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry highlighted that derivatives of Ethyl 2-methyl-3-oxo-2,3-dihydro-1H-indazole exhibited potent antiproliferative effects across multiple cancer cell lines. The study underscored the importance of structural modifications in enhancing biological activity .
| Compound | Cell Line | GI50 (nM) |
|---|---|---|
| Compound A | MCF7 (breast) | 50 |
| Compound B | A549 (lung) | 30 |
| Compound C | HeLa (cervical) | 25 |
Case Study 2: Antimicrobial Activity
In another investigation, the antimicrobial efficacy of Ethyl 2-methyl-3-oxo-2,3-dihydro-1H-indazole was assessed against Gram-positive and Gram-negative bacteria. The results indicated a broad spectrum of activity with lower MIC values compared to traditional antibiotics .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
The biological activity of Ethyl 2-methyl-3-oxo-2,3-dihydro-1H-indazole is primarily attributed to its interaction with specific enzymes and receptors within biological systems. This interaction can lead to modulation of signaling pathways involved in cell proliferation and inflammation.
Q & A
Q. Table 1: Representative Reaction Conditions
| Method | Reagents/Catalysts | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Pd-catalyzed coupling | Pd(OAc)₂, ligands | 80–100 | 62–77 | |
| Alkylation | K₂CO₃, Br(CH₂)₅CO₂Et | 60–80 | 34–62 |
Basic: How is the molecular structure of this compound determined using X-ray crystallography?
Answer:
X-ray crystallography remains the gold standard:
- Data Collection : Single crystals are mounted on a diffractometer (e.g., Bruker D8 Venture). Data is processed using SHELX programs (e.g., SHELXL for refinement), which handle intensity data and generate structural models .
- Validation : The Cambridge Structural Database (CSD) is cross-referenced to verify bond lengths/angles. For example, similar indazole derivatives show C—N bond lengths of 1.32–1.38 Å and C—O bonds of 1.21–1.23 Å .
Q. Table 2: Key Structural Parameters
| Bond/Angle | Observed Range | Reference Compound (CSD Entry) |
|---|---|---|
| C—N (indazole ring) | 1.34–1.37 Å | Analogous to |
| C=O (ester) | 1.21–1.23 Å | Matches |
| Dihedral angle (ring) | 2.5–5.0° | Derived from |
Advanced: How can conflicting spectroscopic and crystallographic data be resolved during structural elucidation?
Answer:
Contradictions often arise between NMR (e.g., unexpected splitting) and crystallographic data (e.g., disorder in the crystal lattice). Mitigation strategies include:
- Dynamic NMR Analysis : Variable-temperature NMR identifies conformational exchange broadening. For example, puckering in the dihydroindazole ring may cause signal splitting at low temperatures .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., hydrogen bonds) to explain crystallographic disorder. Tools like CrystalExplorer interface with SHELX-refined data .
Advanced: What methodologies are used to analyze hydrogen bonding patterns and their impact on supramolecular assembly?
Answer:
- Graph Set Analysis : Classifies hydrogen bonds (e.g., R₂²(8) motifs) using Etter’s formalism. For indazole derivatives, N—H···O interactions dominate, forming chains or sheets .
- CSD Mining : Use ConQuest to retrieve analogous structures. For example, ethyl indazole carboxylates often exhibit C—H···π interactions stabilizing layered packing .
Q. Table 3: Hydrogen Bonding Patterns
| Interaction Type | Frequency in CSD (%) | Supramolecular Motif | Reference |
|---|---|---|---|
| N—H···O (intermolecular) | 68% | Chains (C(4)) | |
| C—H···π | 22% | Layered packing |
Advanced: How are ring puckering and conformational dynamics quantified in the dihydroindazole core?
Answer:
- Cremer-Pople Parameters : Calculate puckering amplitude () and phase angle () for the five-membered ring. Software like PARST95 processes crystallographic data to generate these values .
- DFT Calculations : Compare experimental (X-ray) and computed (B3LYP/6-311+G(d,p)) geometries to identify energy minima for puckered conformers .
Basic: What spectroscopic techniques are critical for characterizing this compound, and how are artifacts minimized?
Answer:
- NMR : ¹H/¹³C NMR in DMSO-d₆ identifies substituents (e.g., ester CO₂Et at δ 165–170 ppm in ¹³C). Artifacts from keto-enol tautomerism are mitigated by deuterium exchange experiments .
- IR : Strong C=O stretches at 1700–1750 cm⁻¹ confirm ester and ketone groups. Use dry KBr pellets to avoid moisture interference .
Advanced: How do steric and electronic effects influence regioselectivity in derivatization reactions?
Answer:
- Steric Effects : The 2-methyl group directs electrophiles to the 5-position of the indazole. Computational studies (e.g., Fukui indices) predict nucleophilic sites .
- Electronic Effects : Electron-withdrawing substituents (e.g., NO₂) deactivate the indazole ring, requiring harsher conditions (e.g., H₂SO₄ catalysis) for sulfonation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
